molecular formula C13H11NO6S B15347461 2-(2-Methylphenoxy)-5-nitrobenzenesulphonic acid CAS No. 93893-57-3

2-(2-Methylphenoxy)-5-nitrobenzenesulphonic acid

Cat. No.: B15347461
CAS No.: 93893-57-3
M. Wt: 309.30 g/mol
InChI Key: FIBJEQINQFELMJ-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-5-nitrobenzenesulphonic acid is an organic chemical compound with the molecular formula C13H11NO6S and a molecular weight of 309.30 g/mol . It is an achiral substance supplied as a solid for use in laboratory research and chemical synthesis . This compound is part of the chemical class known as nitrobenzenesulfonic acids, which often serve as key intermediates in the development of more complex molecules for various scientific fields . As a benzenesulfonic acid derivative featuring a 2-methylphenoxy ether group and a nitro substituent, its structure offers potential for use in further chemical transformations, such as oxidation or reduction reactions, or as a building block in materials science . Researchers value this chemical for its potential application as a synthetic intermediate. This product is intended for use by qualified researchers in a controlled laboratory setting. It is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Please handle with appropriate safety precautions.

Properties

CAS No.

93893-57-3

Molecular Formula

C13H11NO6S

Molecular Weight

309.30 g/mol

IUPAC Name

2-(2-methylphenoxy)-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C13H11NO6S/c1-9-4-2-3-5-11(9)20-12-7-6-10(14(15)16)8-13(12)21(17,18)19/h2-8H,1H3,(H,17,18,19)

InChI Key

FIBJEQINQFELMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Nitrobenzenesulphonic Acid Derivatives

  • 2-Chloro-5-nitrobenzenesulphonic Acid (CAS 96-73-1): Structural Difference: The 2-methylphenoxy group in the target compound is replaced by a chlorine atom. Impact on Properties: Chlorine’s electron-withdrawing nature increases the acidity of the sulphonic acid group compared to the electron-donating 2-methylphenoxy substituent. This difference influences solubility and reactivity in substitution reactions. Chlorinated derivatives are often more reactive in electrophilic aromatic substitution but may exhibit higher environmental persistence .
  • 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide (CAS 78068-39-0): Structural Difference: Contains a sulphonamide (–SO₂NH–) group instead of sulphonic acid and a trifluoromethylphenoxy substituent. The trifluoromethyl group increases lipophilicity, improving membrane permeability compared to the methyl group in the target compound .

Phenoxy-Substituted Aromatic Compounds

  • Kresoxim-methyl (CAS 143390-89-0): Structural Features: A methoxyiminoacetate ester with a 2-methylphenoxy group linked via a methylene bridge. Comparison: While both compounds share the 2-methylphenoxy moiety, Kresoxim-methyl’s methoxyimino and ester groups render it a fungicide with distinct metabolic pathways (e.g., hydrolysis to carboxylic acid derivatives). The target sulphonic acid lacks the ester functionality, likely reducing its volatility and altering bioavailability .
  • (2E)-(Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid (490-M01): Key Difference: Contains a methoxyiminoacetate backbone instead of a sulphonic acid group. Biological Relevance: The acetate group facilitates interactions with microbial enzymes, as seen in antimicrobial sulfonamide derivatives (e.g., 5-(substituted phenyl)-N-(2-oxo-2-substituted phenylethyl)amines). The target compound’s sulphonic acid group may confer higher water solubility but lower membrane penetration .

Sulphonamide and Sulphonyl Ester Derivatives

  • 5-(Substituted Phenyl)-N-(2-Oxo-2-substituted Phenylethyl)-N-methylfuran-2-sulfonamides (4a-4m): Structural Contrast: These antimicrobial agents incorporate a furan-sulphonamide core. Functional Comparison: Sulphonamides generally exhibit bacteriostatic activity by inhibiting folate synthesis.
  • 2-Methyl-5-nitrobenzenesulphonic Acid Phenyl Ester: Synthesis Pathway: Produced via reaction of 2-methyl-5-nitrobenzenesulphonyl chloride with phenol. Ester vs. Acid: The phenyl ester derivative is more lipophilic than the sulphonic acid, influencing applications in agrochemical intermediates. Hydrolysis of the ester would yield the sulphonic acid, highlighting its role as a synthetic precursor .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Functional Groups Notable Properties/Applications
2-(2-Methylphenoxy)-5-nitrobenzenesulphonic acid 2-methylphenoxy, –NO₂, –SO₃H Sulphonic acid High acidity, potential agrochemical intermediate
2-Chloro-5-nitrobenzenesulphonic acid Cl, –NO₂, –SO₃H Sulphonic acid Stronger acidity, industrial synthesis
Kresoxim-methyl 2-methylphenoxy, methoxyiminoacetate Ester, methoxyimino Fungicide, hydrolyzes to carboxylic acid
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide –SO₂NH–, –CF₃, –NO₂ Sulphonamide Herbicide, enhanced lipophilicity

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Impact on Sulphonic Acid Acidity Biological Relevance
2-Methylphenoxy (–O–C₆H₄–CH₃) Electron-donating Moderate acidity Agrochemical intermediates
Chlorine (–Cl) Electron-withdrawing High acidity Industrial reactions
Trifluoromethyl (–CF₃) Strongly electron-withdrawing N/A (sulphonamide) Increased lipophilicity

Preparation Methods

Synthesis Pathways and Intermediate Formation

Preparation of 2-Methyl-5-nitrobenzenesulfonic Acid

The synthesis begins with 2-methyl-5-nitrobenzenesulfonic acid, a key intermediate. As detailed in U.S. Patent 4,608,205 and related patents, this compound is synthesized via nitration of 2-methylbenzenesulfonic acid using mixed nitric-sulfuric acid systems. The reaction proceeds at 40–60°C, yielding a 78–85% product after recrystallization.

Oxidation to 2-Carboxy-5-nitrobenzenesulfonic Acid

The intermediate 2-methyl-5-nitrobenzenesulfonic acid undergoes oxidation to form 2-carboxy-5-nitrobenzenesulfonic acid. Patents US6127572A and EP0897910B1 describe two primary methods:

  • Hypochlorite Oxidation : Treatment with sodium hypochlorite (NaOCl) or potassium hypochlorite (KOCl) in alkaline media (pH 10–11) at 85–110°C for 3–5 hours.
  • Nitric Acid Oxidation : Reaction with concentrated nitric acid at 130–220°C under pressure, though this method is less favored due to side reactions.

The hypochlorite route achieves higher yields (76–88%) and minimizes dimerization byproducts compared to nitric acid.

Table 1: Comparison of Oxidation Methods
Parameter Hypochlorite Method Nitric Acid Method
Temperature (°C) 85–110 130–220
Yield (%) 76–88 60–72
Byproduct Formation Low Moderate
Reaction Time (h) 3–5 2–4

Etherification with 2-Methylphenol

The carboxyl group in 2-carboxy-5-nitrobenzenesulfonic acid is replaced with a 2-methylphenoxy group via nucleophilic aromatic substitution. This step requires:

  • Activation : Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) at 60–80°C.
  • Substitution : Reaction with 2-methylphenol in the presence of a base (e.g., pyridine) at 100–120°C for 6–8 hours.

Optimization of Hypochlorite-Mediated Oxidation

Reagent Stoichiometry and pH Control

The oxidation of 2-methyl-5-nitrobenzenesulfonic acid to the carboxylic acid derivative requires 3–10 molar equivalents of hypochlorite, with optimal results at 4–7 equivalents. Alkaline conditions (pH ≥10) are maintained using NaOH or KOH to prevent acid-catalyzed side reactions.

Table 2: Effect of Hypochlorite Equivalents on Yield
Equivalents Yield (%) Purity (%)
3 68 89
5 83 93
7 88 95
10 85 91

Temperature and Reaction Time

Elevated temperatures (85–110°C) accelerate the oxidation but risk over-oxidation. A stepwise heating profile is employed:

  • 85°C for 30 minutes to initiate the reaction.
  • 90°C for 30 minutes to drive intermediate formation.
  • Reflux (103–104°C) for 3.5 hours to complete the process.

Workup and Purification Strategies

Isolation of the Carboxylic Acid Intermediate

Post-oxidation, the reaction mixture is cooled to 15–20°C, acidified with HCl to pH 2–3, and filtered to isolate the product as a monosodium or monopotassium salt. Drying under vacuum (75°C, 100 mbar) yields a white powder with 93–95% purity.

Purification of the Final Product

After etherification, the crude 2-(2-Methylphenoxy)-5-nitrobenzenesulphonic acid is purified via:

  • Recrystallization : From ethanol-water mixtures (3:1 v/v) at 0–5°C.
  • Ion Exchange Chromatography : To remove residual sulfonic acid impurities.

Industrial Applications and Derivatives

The compound serves as a precursor for:

  • Dyes : Azo dyes incorporating the sulfonic acid group for enhanced water solubility.
  • Agrochemicals : Herbicides and fungicides leveraging the nitro-phenoxy motif.
  • Pharmaceuticals : Intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs).

"The hypochlorite-mediated oxidation represents a scalable and efficient pathway for synthesizing nitroaromatic sulfonic acids, provided stringent pH and temperature controls are maintained."

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Methylphenoxy)-5-nitrobenzenesulphonic acid, and what analytical techniques confirm its purity?

  • Methodological Answer : The compound is synthesized via sequential functionalization. A typical route involves:

Sulfonation : Introducing the sulfonic acid group to a substituted benzene ring under controlled conditions (e.g., sulfuric acid at 80–100°C) .

Nitration : Electrophilic aromatic substitution using nitric acid in the presence of a directing group (e.g., methylphenoxy) to achieve regioselective nitro group placement .

  • Purity Confirmation :
  • HPLC : Quantify impurities using reverse-phase chromatography with UV detection (λ = 254 nm).
  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^13C NMR, focusing on aromatic proton splitting patterns and sulfonic acid proton absence (deuterated solvent exchange) .
  • Elemental Analysis : Validate empirical formula (C13_{13}H11_{11}NO6_6S) with ≤0.3% deviation .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., sulfonic acid group geometry) .
  • FT-IR Spectroscopy : Identify key functional groups (e.g., S=O stretching at 1170–1230 cm1^{-1}, nitro group at 1520 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M–H]^-) at m/z 332.0345 (calculated for C13_{13}H10_{10}NO6_6S) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the regioselectivity of nitration in the synthesis of this compound?

  • Methodological Answer :

  • Directing Effects : The methylphenoxy group (-O-C6_6H4_4-CH3_3) acts as an ortho/para-directing group. Nitration at the para position relative to the sulfonic acid group is favored due to steric hindrance from the methyl group .
  • Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and predict reactive sites .
  • Isotopic Labeling : Track nitration pathways using 15^{15}N-labeled nitric acid and analyze via NMR .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer :

  • Systematic Solubility Screen : Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) at 25°C and 50°C. Use gravimetric analysis to quantify saturation points .
  • pH-Dependent Studies : Adjust pH (2–12) to assess sulfonic acid deprotonation effects. Monitor via UV-Vis spectroscopy (λ = 300 nm for nitro group absorption) .
  • Controlled Crystallization : Compare solubility in metastable vs. stable polymorphs using differential scanning calorimetry (DSC) .

Q. What methodologies assess the compound’s stability under varying pH conditions for drug formulation studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to HCl (0.1 M, pH 1) and NaOH (0.1 M, pH 13) at 40°C for 24 hours. Analyze degradation products via LC-MS .
  • Kinetic Stability Assays : Determine half-life (t1/2_{1/2}) at physiological pH (7.4) using HPLC-UV. Calculate activation energy (Ea_a) via Arrhenius plots .
  • Solid-State Stability : Store lyophilized powder at 40°C/75% RH for 4 weeks. Monitor hygroscopicity and chemical degradation by FT-IR .

Q. What role does the sulfonic acid group play in modulating biological activity or material properties?

  • Methodological Answer :

  • Biological Systems : The sulfonic acid group enhances water solubility and facilitates ionic interactions with enzyme active sites (e.g., tyrosine phosphatases). Test inhibition kinetics via Michaelis-Menten assays .
  • Materials Science : Incorporate the compound into polymer matrices (e.g., sulfonated polyetheretherketone) to study proton conductivity for fuel cell applications. Measure conductivity using electrochemical impedance spectroscopy (EIS) .

Q. How can researchers evaluate the environmental fate of this compound, including biodegradation and hydrolysis pathways?

  • Methodological Answer :

  • Aerobic Biodegradation : Use OECD 301F test with activated sludge. Monitor CO2_2 evolution via titrimetry over 28 days .
  • Hydrolysis Studies : Expose to aqueous buffers (pH 4, 7, 9) at 50°C. Identify nitro group reduction products (e.g., amine derivatives) using GC-MS .
  • Photodegradation : Simulate sunlight exposure (λ > 290 nm) in a photoreactor. Track nitro group cleavage via HPLC-UV .

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